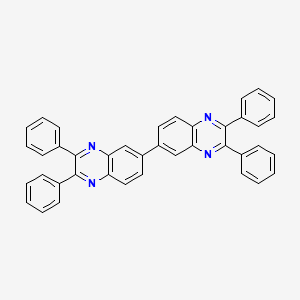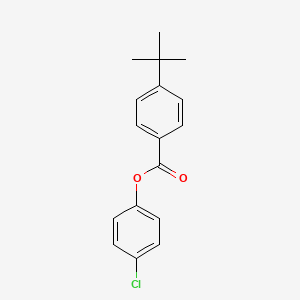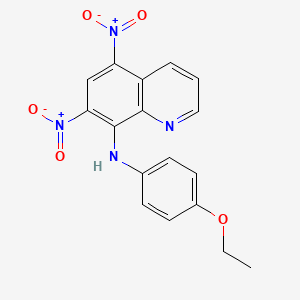
2,2',3,3'-Tetraphenyl-6,6'-biquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline is a complex organic compound with the molecular formula C40H26N4. It is known for its unique structure, which consists of two quinoxaline units connected by a central bond, with phenyl groups attached at the 2, 2’, 3, and 3’ positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline typically involves the condensation of 1,2-diaminobenzene with 1,2-diarylacetylenes. One efficient method includes the use of N-bromosuccinimide as a mediator in a two-step synthesis process. The reaction is carried out in boiling acetic acid, and the product is obtained through a one-pot procedure .
Industrial Production Methods: While specific industrial production methods for 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated products.
Substitution: The phenyl groups attached to the quinoxaline units can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with DNA.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to potential therapeutic effects. Additionally, it can interact with specific proteins, affecting their activity and leading to various biological outcomes.
相似化合物的比较
2,2’,3,3’-Tetraphenyl-6,6’-biquinoline: Similar in structure but with quinoline units instead of quinoxaline.
2,2’,3,3’-Tetraphenyl-6,6’-biisoquinoline: Another similar compound with isoquinoline units.
Uniqueness: 2,2’,3,3’-Tetraphenyl-6,6’-biquinoxaline is unique due to its specific quinoxaline structure, which imparts distinct electronic and optical properties. This makes it particularly valuable in applications such as organic electronics and materials science, where these properties are crucial.
属性
CAS 编号 |
16111-01-6 |
|---|---|
分子式 |
C40H26N4 |
分子量 |
562.7 g/mol |
IUPAC 名称 |
6-(2,3-diphenylquinoxalin-6-yl)-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C40H26N4/c1-5-13-27(14-6-1)37-39(29-17-9-3-10-18-29)43-35-25-31(21-23-33(35)41-37)32-22-24-34-36(26-32)44-40(30-19-11-4-12-20-30)38(42-34)28-15-7-2-8-16-28/h1-26H |
InChI 键 |
QESBRXIXJOBVGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C(=N5)C6=CC=CC=C6)C7=CC=CC=C7)N=C2C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[({2,2,2-trichloro-1-[(fluoroacetyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11702790.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B11702791.png)
![(5Z)-1-benzyl-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11702801.png)


![N-(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)naphthalene-1-carboxamide](/img/structure/B11702819.png)



![3-hydroxy-N'-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B11702836.png)
![(1E)-1-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11702843.png)

![5-methyl-4-[(E)-(2-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702867.png)
